(S)-3-Oxiranyl-pyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives often involves catalytic processes. For instance, pyridines can be synthesized from α,β-unsaturated oximes and alkynes under mild conditions using Rh(III) catalysis, indicating that a similar approach could potentially be applied to synthesize (S)-3-Oxiranyl-pyridine (Hyster & Rovis, 2011).
Molecular Structure Analysis
The molecular structure of pyridine derivatives features a six-membered ring with nitrogen as one of the heteroatoms, providing a basis for chemical reactivity and interaction. The oxirane (epoxide) group in (S)-3-Oxiranyl-pyridine adds to this complexity by introducing strain and reactivity due to the three-membered ring structure.
Chemical Reactions and Properties
Chemical reactions involving pyridine derivatives can vary widely depending on substituents and reaction conditions. For example, the reaction of pyridinecarboxaldehydes with ethylidenetriphenylphosphorane can produce a mixture of stereoisomers, demonstrating the potential for complex reaction pathways and the importance of stereochemistry in the synthesis and reactions of compounds like (S)-3-Oxiranyl-pyridine (Avasthi & Knaus, 1981).
Physical Properties Analysis
The physical properties of a compound like (S)-3-Oxiranyl-pyridine would be influenced by its molecular structure. The oxirane ring introduces strain, which can affect boiling points, melting points, and solubility. Pyridine derivatives generally exhibit moderate polarity, influencing their solubility in organic solvents and water.
Chemical Properties Analysis
The reactivity of (S)-3-Oxiranyl-pyridine would be characterized by the presence of both the oxirane and pyridine rings. The epoxide group is reactive toward nucleophiles, while the pyridine ring can participate in electrophilic substitution reactions. These properties underscore the compound's potential utility in organic synthesis and as an intermediate in the production of more complex molecules.
Scientific Research Applications
Pyridine Stabilized Oxiranyl Remote Anions : The chemistry of oxiranyl remote anions derived from α,β-epoxypyridines shows that deprotonation at the β-position and reactions with various electrophiles are highly regioselective, potentially due to stabilization from chelation between lithium and the pyridine moiety in a five-membered cyclic intermediate (Saisaha, Nerungsi, Iamsaard, & Thongpanchang, 2009).
Cobalt Complex as Building Blocks : The Co(3+) complex of pyridine-amide ligand is used as building blocks for assembling heterobimetallic complexes. These complexes, involving tethered pyridine groups, are effective in catalytic cyanosilylation of imines and ring-opening reactions of oxiranes and thiiranes (Mishra, Ali, Upreti, Whittingham, & Gupta, 2009).
Degradation of Pyridine in Drinking Water : A study on the degradation of pyridine in drinking water using dielectric barrier discharge (DBD) found that degradation is mainly due to the oxidizing power of ozone and hydroxyl radical produced by the DBD system. This study provided a basis for treating nitrogen heterocyclic compounds in drinking water (Li, Yi, Yi, Zhou, & Wang, 2017).
3-Cyano-2-oxa-pyridines in Pharmacology : 3-Cyano-2-oxa-pyridines have shown diverse biological activities such as antimicrobial, antidepressant, and anticancer activities. These derivatives are important in modern medicinal applications, especially in cancer therapy (Bass, Abdelhafez, El-Zoghbi, Mohamed, Badr, & Abuo-Rahma, 2021).
Reactivity of Pyridine-2,4,6-tricarboxylic Acid with Zn(II) Salts : This study shows how pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form different products, including coordination polymers and metallomacrocycles, depending on the presence or absence of pyridine in the reaction mixture (Ghosh, Savitha, & Bharadwaj, 2004).
Synthesis of Highly Functionalized Pyridines : A novel Rh(III)-catalyzed one-pot process was developed for the synthesis of highly functionalized pyridines using an N-S bond-based internal oxidant, which is simple, general, and efficient (Zhang, Huang, Zhang, & Dong, 2014).
properties
IUPAC Name |
3-[(2S)-oxiran-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGZSSLYMJHGRQ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2S)-oxiran-2-yl]pyridine |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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